Cas no 468068-58-8 (2-Chloro-N'-hydroxy-3-pyridinecarboximidamide)
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide
- 2‐CHLORO‐N‐HYDROXY‐3‐PYRIDINECARBOXIMIDAMIDE
- 2-chloro-N''-hydroxypyridine-3-carboximidamide
- 2-chloro-N'-hydroxypyridine-3-carboximidamide
- 2-Chloro-N-hydroxy-3-pyridinecarboximidamide
- 2-Chloro-N-hydroxy-nicotinamidine
- 2-Chloro-N'-hydroxynicotinimidamide
- 2-chloropyridino-3-amidoxime
- AKOS006286490
- 468068-58-8
- 2-Chloro-N-hydroxynicotinimidamide
- CS-0171062
- ALBB-016410
- MFCD08273500
- 3-pyridinecarboximidamide, 2-chloro-N'-hydroxy-
- SCHEMBL5501630
- STK666967
- AKOS005073617
- ND-0202
- (Z)-2-chloro-N'-hydroxypyridine-3-carboximidamide
- EN300-1599709
-
- MDL: MFCD08273500
- Inchi: 1S/C6H6ClN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10)
- InChI Key: PMCUAFXCQFZXSH-UHFFFAOYSA-N
- SMILES: ClC1C(/C(=N/O)/N)=CC=CN=1
Computed Properties
- Exact Mass: 171.02000
- Monoisotopic Mass: 171.0199395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 71.5Ų
Experimental Properties
- PSA: 71.50000
- LogP: 1.52980
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:2-8 °C
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 054306-500mg |
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide, >95% |
468068-58-8 | >95% | 500mg |
$181.00 | 2021-06-27 | |
| Matrix Scientific | 054306-1g |
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| Matrix Scientific | 054306-5g |
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| TRC | C384725-50mg |
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$ 50.00 | 2022-06-06 | ||
| TRC | C384725-100mg |
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$ 185.00 | 2022-06-06 | ||
| Alichem | A029205989-5g |
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| Apollo Scientific | OR303615-500mg |
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£118.00 | 2025-02-19 |
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide Suppliers
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide
Introduction to 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide (CAS No. 468068-58-8)
2-Chloro-N'-hydroxy-3-pyridinecarboximidamide, identified by its Chemical Abstracts Service (CAS) number 468068-58-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and utility in synthetic chemistry. The presence of both chloro and hydroxyl functional groups in its molecular structure endows it with unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide consists of a pyridine ring substituted at the 2-position with a chloro group and at the 3-position with a carboximidamide moiety. The carboximidamide functional group is particularly interesting as it can participate in various chemical transformations, including condensation reactions, nucleophilic substitutions, and metal coordination, which are pivotal in drug discovery and material science applications.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyridine-based derivatives have been extensively studied due to their ability to modulate biological pathways by interacting with specific targets such as enzymes and receptors. The 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide compound, with its unique structural features, has emerged as a promising candidate for further exploration in this domain.
One of the most compelling aspects of 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide is its versatility in synthetic chemistry. The chloro substituent at the 2-position of the pyridine ring allows for facile introduction of other functional groups through nucleophilic aromatic substitution reactions, while the hydroxyl group at the 3-position can engage in hydrogen bonding interactions, influencing both the solubility and binding affinity of the molecule. These properties make it an attractive building block for designing new molecules with tailored biological activities.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide with biological targets with high accuracy. These computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and metabolic diseases. Furthermore, its structural similarity to known bioactive molecules has prompted investigations into its potential as a scaffold for drug development.
The agrochemical industry has also shown interest in 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide due to its potential as a precursor for herbicides and pesticides. The unique reactivity of its functional groups allows for the synthesis of derivatives that can interact with biological systems in novel ways, offering new solutions to challenges faced by modern agriculture.
In terms of synthetic methodologies, 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide can be synthesized through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the reaction of 3-pyridinecarboxaldehyde with chloramine under controlled conditions to form the corresponding carboximidamide derivative, followed by hydroxylation at the 2-position using appropriate oxidizing agents.
The role of 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide in medicinal chemistry extends beyond its use as an intermediate. It has been incorporated into libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. The results from these screens have provided valuable insights into its potential applications and have guided further optimization efforts.
From a regulatory perspective, 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide is subject to standard guidelines governing chemical substances used in research and industrial applications. Its handling requires adherence to good laboratory practices (GLP) to ensure safety and compliance with environmental regulations. As research continues to uncover new applications for this compound, it is likely that additional guidelines may be developed to address specific use cases.
The future prospects for 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide are promising, with ongoing studies exploring its role in drug discovery, material science, and agrochemical innovation. The compound's unique structural features and reactivity make it a versatile tool for chemists and biologists alike, contributing to advancements across multiple scientific disciplines.
In conclusion, 2-Chloro-N'-hydroxy-3-pyridinecarboximidamide (CAS No. 468068-58-8) represents a significant advancement in the field of organic chemistry. Its potential applications in pharmaceuticals, agrochemicals, and materials science underscore its importance as a research tool and a candidate for further development. As scientific understanding evolves, it is expected that this compound will continue to play a crucial role in shaping the future of chemical innovation.
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